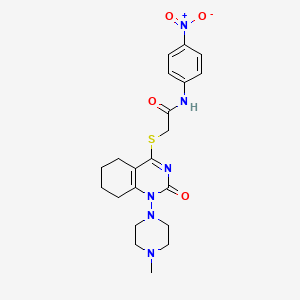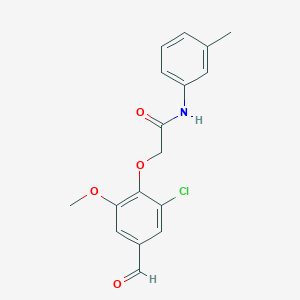
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as CMFMA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been studied for its ability to act as a catalyst for chemical reactions, its ability to act as an antioxidant, and its potential use in drug delivery systems. CMFMA has been found to have a wide range of effects on biochemical and physiological processes, and has been studied for its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to free radicals and other reactive species. This donation of electrons stabilizes the radicals, preventing them from causing oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on biochemical and physiological processes. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its low cost, its wide range of effects on biochemical and physiological processes, and its ease of use. The disadvantages of using this compound in laboratory experiments include its instability in water and its tendency to form complexes with other molecules.
Zukünftige Richtungen
Future research on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide could focus on developing more efficient synthesis methods, exploring its potential applications in drug delivery systems, and further investigating its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the mechanism of action of this compound and its potential applications in laboratory experiments.
Synthesemethoden
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide can be synthesized by several different methods. One approach is to use a Grignard reaction, in which an alkyl halide is reacted with magnesium in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography. Another method of synthesis is to use a Wittig reaction, in which an aldehyde or ketone is reacted with a phosphonium salt in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a catalyst for chemical reactions. It has been found to be effective in catalyzing the reaction of aldehydes and ketones with organometallic reagents. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. This compound has also been studied for its potential use as an antioxidant. It has been found to be effective in scavenging free radicals, and has been used to reduce the oxidative damage caused by reactive oxygen species.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYEPVTUWCEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)
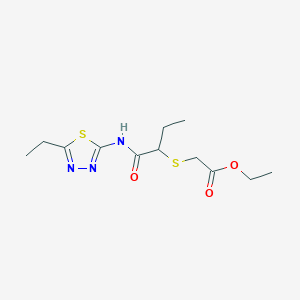
![6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2623121.png)
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)
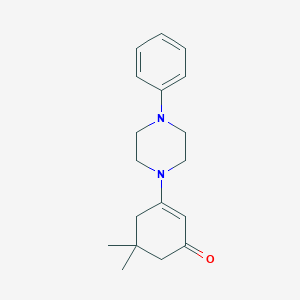
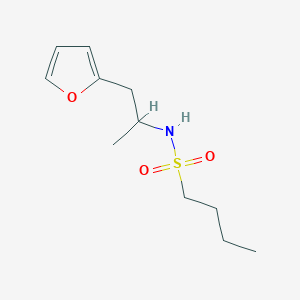
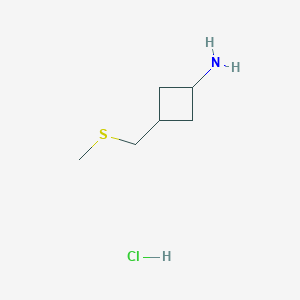
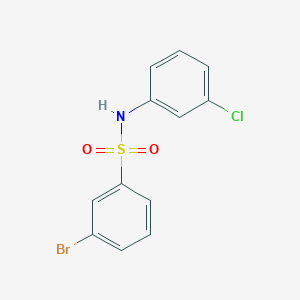
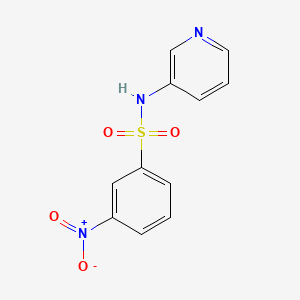
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
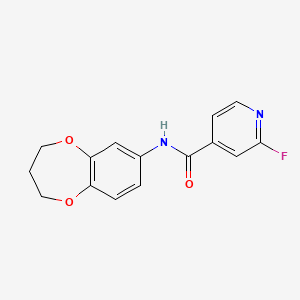
![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)

